molecular formula C17H22N2O B12671098 N-(3-(Morpholino)propyl)naphthalen-2-amine CAS No. 93762-06-2

N-(3-(Morpholino)propyl)naphthalen-2-amine

Cat. No.: B12671098
CAS No.: 93762-06-2
M. Wt: 270.37 g/mol
InChI Key: ZINOQNYPQHETBN-UHFFFAOYSA-N
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Description

N-(3-(Morpholino)propyl)naphthalen-2-amine: is a chemical compound with the molecular formula C17H22N2O It is characterized by the presence of a naphthalene ring attached to a morpholino group via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Morpholino)propyl)naphthalen-2-amine typically involves the reaction of naphthalen-2-amine with 3-chloropropylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-(Morpholino)propyl)naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted naphthalen-2-amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(3-(Morpholino)propyl)naphthalen-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions and enzyme activity.

Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.

Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-(3-(Morpholino)propyl)naphthalen-2-amine involves its interaction with specific molecular targets. The morpholino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the naphthalene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Naphthalen-2-amine: A simpler analog without the morpholino group.

    N-(3-(Piperidino)propyl)naphthalen-2-amine: A similar compound with a piperidino group instead of a morpholino group.

    N-(3-(Pyrrolidino)propyl)naphthalen-2-amine: A similar compound with a pyrrolidino group instead of a morpholino group.

Uniqueness: N-(3-(Morpholino)propyl)naphthalen-2-amine is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. The morpholino group enhances the compound’s solubility and ability to form specific interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

93762-06-2

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)naphthalen-2-amine

InChI

InChI=1S/C17H22N2O/c1-2-5-16-14-17(7-6-15(16)4-1)18-8-3-9-19-10-12-20-13-11-19/h1-2,4-7,14,18H,3,8-13H2

InChI Key

ZINOQNYPQHETBN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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